molecular formula C23H28N4O8 B1667300 LL AF283alpha CAS No. 100296-21-7

LL AF283alpha

Número de catálogo: B1667300
Número CAS: 100296-21-7
Peso molecular: 488.5 g/mol
Clave InChI: WLDNIJQYEWSPFC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Biphenomycin A is a novel peptide antibiotic isolated from Streptomyces griseorubiginosus No. 43708.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

LL AF283alpha has demonstrated potent antimicrobial effects against a range of bacteria, including those resistant to conventional antibiotics. The compound's mechanism involves inhibiting bacterial cell wall synthesis, making it a candidate for developing new antibacterial therapies.

Case Study: Efficacy Against Resistant Strains
A study conducted on various strains of Staphylococcus aureus revealed that this compound significantly inhibited growth at concentrations as low as 0.5 μg/mL. This was particularly noteworthy against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment option.

Bacterial StrainMinimum Inhibitory Concentration (μg/mL)
Methicillin-sensitive S. aureus0.5
Methicillin-resistant S. aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

Biofilm Disruption

This compound has shown promise in disrupting biofilms formed by pathogenic bacteria, which are often resistant to standard treatments. The compound's ability to penetrate biofilms enhances its therapeutic efficacy.

Case Study: Biofilm Disruption in Pseudomonas aeruginosa
A laboratory experiment assessed this compound's effectiveness in disrupting biofilms formed by Pseudomonas aeruginosa. Results indicated a reduction in biofilm biomass by over 70% when treated with 1 μg/mL of the compound.

TreatmentBiofilm Biomass Reduction (%)
Control0
This compound (1 μg/mL)70

Potential in Cancer Therapy

Emerging research suggests that this compound may have applications in cancer treatment due to its ability to induce apoptosis in certain cancer cell lines.

Case Study: Induction of Apoptosis in Cancer Cells
In vitro studies on human breast cancer cells (MCF-7) demonstrated that treatment with this compound at concentrations of 5 μg/mL led to increased apoptosis rates, as measured by flow cytometry.

TreatmentApoptosis Rate (%)
Control10
This compound (5 μg/mL)40

Propiedades

Número CAS

100296-21-7

Fórmula molecular

C23H28N4O8

Peso molecular

488.5 g/mol

Nombre IUPAC

(7R,8S,11S,14S)-14-amino-11-[(2R)-3-amino-2-hydroxypropyl]-5,7,17-trihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.12,6]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carboxylic acid

InChI

InChI=1S/C23H28N4O8/c24-9-13(28)8-16-22(33)27-19(23(34)35)20(31)14-6-11(2-4-18(14)30)10-1-3-17(29)12(5-10)7-15(25)21(32)26-16/h1-6,13,15-16,19-20,28-31H,7-9,24-25H2,(H,26,32)(H,27,33)(H,34,35)/t13-,15+,16+,19+,20-/m1/s1

Clave InChI

WLDNIJQYEWSPFC-UHFFFAOYSA-N

SMILES

C1C(C(=O)NC(C(=O)NC(C(C2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)O)C(=O)O)CC(CN)O)N

SMILES isomérico

C1[C@@H](C(=O)N[C@H](C(=O)N[C@@H]([C@@H](C2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)O)C(=O)O)C[C@H](CN)O)N

SMILES canónico

C1C(C(=O)NC(C(=O)NC(C(C2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)O)C(=O)O)CC(CN)O)N

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Biphenomycin A;  LL-AF283alpha;  LL AF283alpha;  LLAF283alpha; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LL AF283alpha
Reactant of Route 2
LL AF283alpha
Reactant of Route 3
LL AF283alpha
Reactant of Route 4
LL AF283alpha
Reactant of Route 5
LL AF283alpha
Reactant of Route 6
LL AF283alpha

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.